Cas no 871673-05-1 (2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid)

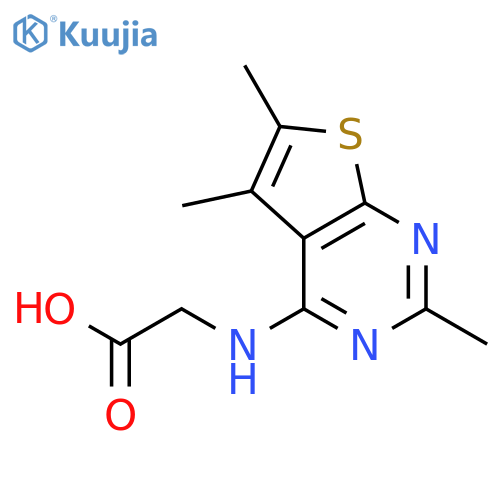

871673-05-1 structure

商品名:2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid

- (2,5,6-TRIMETHYL-THIENO[2,3- D ]PYRIMIDIN-4-YLAMINO)-ACETIC ACID

- N-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)glycine

- CS-0234911

- 2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid

- (2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid

- 2-((2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino)aceticacid

- 871673-05-1

- 2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid

- EN300-14970

- [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid

- F2117-0085

- AKOS001137309

- Z94802725

- STK913973

- 2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid

-

- MDL: MFCD06255222

- インチ: InChI=1S/C11H13N3O2S/c1-5-6(2)17-11-9(5)10(12-4-8(15)16)13-7(3)14-11/h4H2,1-3H3,(H,15,16)(H,12,13,14)

- InChIKey: QKYUXBPGZCUXOB-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C)SC2=NC(=NC(=C12)NCC(=O)O)C

計算された属性

- せいみつぶんしりょう: 251.07284784g/mol

- どういたいしつりょう: 251.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 103Ų

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14970-0.05g |

2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 98% | 0.05g |

$64.0 | 2023-04-28 | |

| Life Chemicals | F2117-0085-20μmol |

2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2117-0085-2mg |

2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2117-0085-1mg |

2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2117-0085-20mg |

2-({2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Enamine | EN300-14970-0.1g |

2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 98% | 0.1g |

$66.0 | 2023-04-28 | |

| Chemenu | CM442135-1g |

2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-14970-1.0g |

2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 98% | 1g |

$256.0 | 2023-04-28 | |

| Enamine | EN300-14970-0.25g |

2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 98% | 0.25g |

$92.0 | 2023-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305581-50mg |

2-({trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic acid |

871673-05-1 | 95+% | 50mg |

¥1728.00 | 2024-04-27 |

2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid 関連文献

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

3. Book reviews

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

871673-05-1 (2-({2,5,6-trimethylthieno2,3-dpyrimidin-4-yl}amino)acetic acid) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量